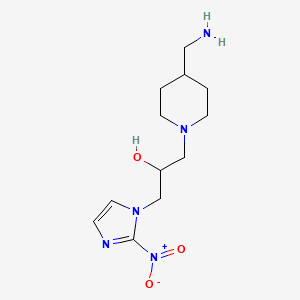
1-(4-(aminomethyl)piperidin-1-yl)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(aminomethyl)piperidin-1-yl)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol is a complex organic compound that features both piperidine and imidazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(aminomethyl)piperidin-1-yl)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol typically involves multi-step organic reactions. One common method involves the reaction of piperidine derivatives with imidazole derivatives under controlled conditions. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(aminomethyl)piperidin-1-yl)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-(aminomethyl)piperidin-1-yl)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-(aminomethyl)piperidin-1-yl)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can undergo reduction, forming reactive intermediates that interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(aminomethyl)piperidin-1-yl)-3-(1H-imidazol-1-yl)propan-2-ol: Similar structure but lacks the nitro group.
1-(4-(aminomethyl)piperidin-1-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol: Similar structure with a methyl group instead of a nitro group.
Uniqueness
1-(4-(aminomethyl)piperidin-1-yl)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol is unique due to the presence of both the piperidine and imidazole rings, as well as the nitro group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for research and development.
Eigenschaften
Molekularformel |
C12H21N5O3 |
|---|---|
Molekulargewicht |
283.33 g/mol |
IUPAC-Name |
1-[4-(aminomethyl)piperidin-1-yl]-3-(2-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C12H21N5O3/c13-7-10-1-4-15(5-2-10)8-11(18)9-16-6-3-14-12(16)17(19)20/h3,6,10-11,18H,1-2,4-5,7-9,13H2 |
InChI-Schlüssel |
WMEMBXPFEBZXRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CN)CC(CN2C=CN=C2[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


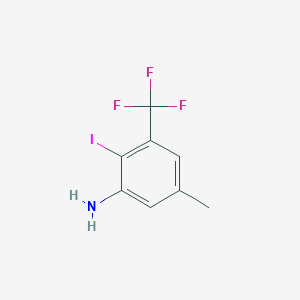

![1-(4-(Difluoromethoxy)phenyl)-3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)thiourea](/img/structure/B12852035.png)
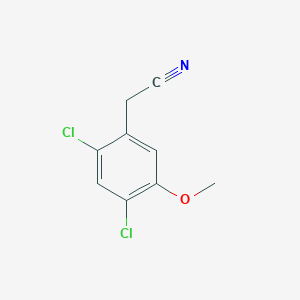



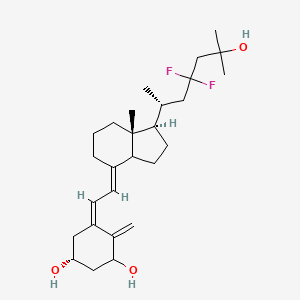

![6-Fluoroimidazo[1,5-a]pyridin-3-amine](/img/structure/B12852054.png)

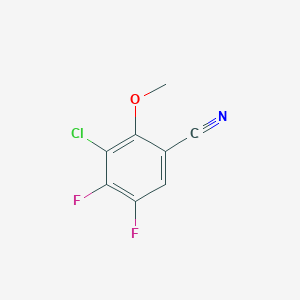
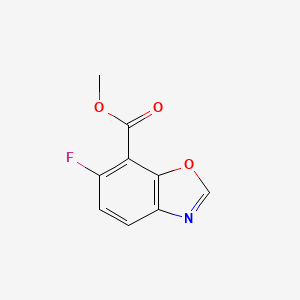
![6-Bromo-3-chloro-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B12852076.png)
